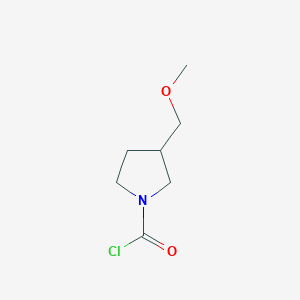

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

Description

BenchChem offers high-quality 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPITDVDBQCEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS 1541965-20-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS 1541965-20-1) is a novel chemical entity with limited publicly available data. This guide has been compiled by leveraging information on analogous structures, general principles of organic chemistry, and data from chemical suppliers. All information should be used as a guideline and validated through empirical testing.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights its importance as a versatile scaffold in drug design.[2] Pyrrolidine-containing compounds are integral to a wide array of therapeutics, including antiviral, anticancer, and antidiabetic agents.[1] The introduction of a methoxymethyl substituent at the 3-position and a reactive carbonyl chloride group at the 1-position, as seen in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride, offers a unique building block for creating complex and potentially bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a foundational resource for its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1541965-20-1 | Chemical Catalogs |

| Molecular Formula | C₇H₁₂ClNO₂ | [3] |

| Molecular Weight | 177.63 g/mol | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge of similar compounds |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Expected to be soluble in nonpolar organic solvents | General knowledge of carbamoyl chlorides[4] |

| Purity | Min. 95% | [5] |

Synthesis and Chemical Reactivity

Synthetic Pathways

A definitive, published synthesis for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride has not been identified. However, its structure suggests a logical synthetic route starting from 3-(Methoxymethyl)pyrrolidine. The formation of the carbamoyl chloride can be achieved by reacting the parent pyrrolidine with phosgene or a phosgene equivalent, such as triphosgene. This is a standard method for the preparation of carbamoyl chlorides from secondary amines.[4]

Conceptual Synthetic Protocol:

-

Dissolution: Dissolve 3-(Methoxymethyl)pyrrolidine in an inert aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the solution to 0°C in an ice bath to manage the exothermic reaction.

-

Addition of Phosgene Equivalent: Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled pyrrolidine solution. A non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.[4]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then washed with a mild aqueous solution to remove any remaining impurities.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride.

Diagram of a Potential Synthetic Pathway:

Caption: General reaction scheme with nucleophiles.

Applications in Drug Discovery and Development

While specific applications of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride are not yet documented in peer-reviewed literature, its structure suggests significant potential as a building block in the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound allows for its facile incorporation into larger molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: Many anticancer compounds incorporate the pyrrolidine ring. [1]* Antiviral Therapies: Pyrrolidine derivatives are key components of several antiviral drugs. [1]* Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is found in drugs targeting CNS conditions.

-

Metabolic Disorders: Pyrrolidine derivatives have been investigated for the treatment of diabetes and obesity.

The methoxymethyl group at the 3-position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and may also play a role in binding to biological targets.

Safety and Handling

No specific safety data sheet (SDS) for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is publicly available. However, based on the reactivity of the carbamoyl chloride functional group and data for analogous compounds like 1-Pyrrolidinecarbonyl chloride, the following precautions should be taken:

-

Corrosive: Expected to be corrosive and cause severe skin burns and eye damage. [6]* Moisture Sensitive: Reacts with water, potentially releasing toxic gas. [6]* Toxicity: May be harmful if inhaled or swallowed.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials.

-

Keep the container tightly sealed.

Conclusion

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a promising, yet under-documented, chemical building block. Its combination of a privileged pyrrolidine scaffold and a reactive carbamoyl chloride functional group makes it a valuable tool for medicinal chemists and drug discovery professionals. While a lack of specific data necessitates careful handling and preliminary experimental validation, the general principles outlined in this guide provide a solid foundation for its application in the synthesis of novel and potentially bioactive compounds. Further research into its properties and reactivity is warranted to fully unlock its potential in the advancement of therapeutic agents.

References

-

Wikipedia. Carbamoyl chloride. [Link]

-

PubChem. 3-(Methoxymethyl)pyrrolidine. [Link]

-

Organic Syntheses. Procedure for Acylation. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubChemLite. 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (C7H12ClNO2). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubMed. Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

- Google Patents. 3-substituted 5-(pyrrolidine-1-carbonyl)

- Google Patents. Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

- Google Patents. Pyrrolidine derivatives and process for preparing the same.

- Google Patents. Pharmaceutical co-crystal compositions.

- Google Patents. Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

Royal Society of Chemistry. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. [Link]

-

Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]

- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

A Technical Guide to 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, valued for its three-dimensional structure and favorable physicochemical properties.[1][2] This document details the chemical identity, physicochemical properties, and synthesis of this specific building block. It further explores its reactivity as a carbamoyl chloride, its applications in the strategic introduction of the 3-(methoxymethyl)pyrrolidine moiety into target molecules, and the critical safety protocols required for its handling. This guide serves as a comprehensive resource for scientists leveraging this versatile reagent in the synthesis of next-generation pharmaceuticals.

Introduction: The Role of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in modern pharmacology.[3] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-potency and selective interactions with biological targets.[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can serve as a hydrogen bond donor (as an amine) or acceptor (as a tertiary amine), contributing significantly to a molecule's pharmacokinetic profile.[2]

Derivatives such as 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- are highly valuable as they are not merely the core scaffold but are "functionalized building blocks." They provide a pre-packaged, reactive handle (the carbamoyl chloride) that allows for its covalent attachment to a wide range of molecular frameworks. The "3-(methoxymethyl)-" substitution offers an additional vector for molecular recognition or for fine-tuning properties like lipophilicity and metabolic stability. This guide focuses on this specific reagent, providing the technical insights necessary for its effective and safe utilization in research and development.

Chemical Identity and Physicochemical Properties

1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a reactive liquid primarily used in organic synthesis as a versatile building block.[4] Its identity and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | [4][5] |

| Synonym | 1-Pyrrolidinecarbonyl chloride, 3-(methoxymethyl)- | [5][6] |

| CAS Number | 1541965-20-1 | [4][5] |

| Molecular Formula | C₇H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| Purity | Typically ≥95% | [4] |

| InChIKey | JXPITDVDBQCEKU-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a multi-step process that begins with a suitable pyrrolidine precursor. The overall workflow involves the introduction of the methoxymethyl group followed by the formation of the carbamoyl chloride.

Caption: General synthetic workflow for the target compound.

Protocol 1: Synthesis of the Precursor, 3-(Methoxymethyl)pyrrolidine

The key precursor is 3-(methoxymethyl)pyrrolidine.[7][8] Its synthesis is typically achieved by the functionalization of a commercially available, nitrogen-protected 3-hydroxypyrrolidine derivative.[9]

Step-by-Step Methodology:

-

Protection: The starting material, 3-hydroxypyrrolidine, must have its nitrogen atom protected to prevent unwanted side reactions during the subsequent O-methylation step. A common protecting group is tert-butyloxycarbonyl (Boc).

-

O-Methylation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is converted to a methoxy ether. This is a standard Williamson ether synthesis, often employing a strong base (e.g., sodium hydride) to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate in an anhydrous solvent such as THF.

-

Deprotection: The Boc protecting group is removed from the nitrogen atom. This is typically accomplished under acidic conditions, for instance, by treating the intermediate with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[9]

-

Purification: The resulting 3-(methoxymethyl)pyrrolidine is purified, typically by distillation or column chromatography, to yield the clean precursor for the next step.

Causality: The nitrogen is protected because it is nucleophilic and would otherwise compete with the hydroxyl group in the methylation reaction. The deprotection step is necessary to unmask the secondary amine required for the subsequent phosgenation reaction.

Protocol 2: Synthesis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-

This final step involves the conversion of the secondary amine of the precursor into a carbamoyl chloride. This is a hazardous reaction that must be performed with extreme caution.

Step-by-Step Methodology:

-

Reagent Selection: Due to the extreme toxicity of phosgene gas, solid and less volatile phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.

-

Reaction Setup: In a fume hood, a solution of 3-(methoxymethyl)pyrrolidine in an anhydrous, aprotic solvent (e.g., DCM, toluene) is prepared in a flask equipped with a magnetic stirrer and an inert atmosphere (nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution. This base will neutralize the HCl that is generated during the reaction.

-

Phosgenation: A solution of triphosgene (approximately 0.33-0.40 molar equivalents, as one molecule of triphosgene is equivalent to three of phosgene) in the same anhydrous solvent is added dropwise to the cooled amine solution.

-

Reaction Monitoring: The reaction is stirred at 0 °C and may be allowed to warm to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The solvent is then carefully removed under reduced pressure. The crude product, 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, is often used directly in subsequent steps due to its reactivity, or it can be purified by vacuum distillation if necessary.

Causality: The reaction must be anhydrous because the carbamoyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carbamic acid, which then decarboxylates to the starting amine.[10] The base is crucial for driving the reaction to completion by scavenging the generated HCl.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- stems from the high reactivity of the acyl chloride functional group. It is an excellent electrophile that reacts readily with a wide range of nucleophiles.

Caption: General reactivity of the target compound with nucleophiles.

Key Applications:

-

Synthesis of Ureas: Reaction with primary or secondary amines yields substituted ureas. This is a common linkage in bioactive molecules.

-

Synthesis of Carbamates: Reaction with alcohols or phenols produces carbamates, another important functional group in pharmaceuticals and agrochemicals.

-

Scaffold Hopping and SAR Studies: In drug discovery, medicinal chemists use this reagent to attach the 3-(methoxymethyl)pyrrolidine-1-carbonyl moiety to a lead compound. By systematically replacing other groups with this scaffold, they can perform Structure-Activity Relationship (SAR) studies to determine if this particular substitution improves potency, selectivity, or pharmacokinetic properties. The pyrrolidine ring is known to be a key component in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[1][3][11]

Safety, Handling, and Storage

1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, like all acyl chlorides, is a hazardous material that demands strict safety protocols.[12]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage upon contact.[13][14] It is moisture-sensitive and reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[10][15] Inhalation of vapors can cause severe irritation to the respiratory tract.[16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and full-wrap safety goggles along with a face shield when handling this material.[14][17][18] All operations must be conducted inside a certified chemical fume hood.[17]

-

Handling: Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and dry glassware. Avoid all contact with skin, eyes, and clothing.[16] Keep away from water, alcohols, bases, and oxidizing agents.[12]

-

Storage: Store in a tightly sealed container under an inert atmosphere. The container should be kept in a cool, dry, and well-ventilated area, separate from incompatible substances.[10] For long-term stability, storage in a freezer at temperatures around -20°C is recommended.[10][14]

-

Spills and First Aid: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[17] Do not use water.[16] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] If inhaled, move to fresh air and seek immediate medical attention.[16]

Conclusion

1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a highly valuable, functionalized building block for chemical synthesis, particularly within the field of drug discovery. Its utility lies in its ability to efficiently introduce the desirable 3-(methoxymethyl)pyrrolidine scaffold into novel molecular architectures. While its reactivity is the key to its usefulness, it also necessitates rigorous adherence to safety and handling protocols. A thorough understanding of its synthesis, reactivity, and hazards, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

- ICSC 0210 - ACETYL CHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLL8OXjyYgBCdG3YNSt3nja47mTyC9ELst_B1RK8buZfsWWEqVfGcfG3yVxM4HduWSILM3N9Oofn2_zfXTaGPQDviKzaB-QV_HsTkRKJumNKS3axhLqN3CocCSPI4SkFwDqBostbHRfu3bvWE-GIQMM22BDizrblNABcdYi0847HdL]

- Chemistry Acid Chloride. sathee jee. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGRx6t183dICW7EWJOfh-_meI8FYdmgKhhK-ZEqRXuu8yryjr9J6XaoT1P2ITRnlz1q_VYthSDfTnEZoi64DzGPC0ZQR_C4wQFsa8U4KpmtHCiJ4fOtvr8sF_P_GOPVbaThGdpdKLXVxqeUw_m2Vl6ZCjsuwwLEi8cgpuyZfPIrKjF]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvT7KJmGB0TeJiXXghG0udvRE4M9-gMLRAjS2YteC3OZpyje58WqaeTpO7jo48WxuDeUj9H2xwF0BePXTYxTDNXpRQ185QmhRGJSi3mHD1m6cN7GJMQAVgb5y2O6Ueh6jwYPgDQLk6L5LxEA=]

- 1-Pyrrolidinecarbonyl chloride. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqnNoEpWQlDJ3zo2EsCFYdlAiV3mi6q2Obx1OSG6Bbe5DXYQDrgue6uNGzowSw1rLOngcJex2LYDUNdEdkXsMSXTw6SYZXw4KG8EvlLUklX9MPhYSmB45jb-TSeYxXK50MxIcsLZsGakXVk8BOD6wiD1TO46n7bA==]

- Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGULfy8TURsENqMF48n5gV-i2dIeM11CqfIB4fBDOIykxtT9a4fWQ3FAGGZO0TpM-fqDf_iQLhabc26RrsaqiWMRnD0uIwY618Vxkf2NKJQW4dWTMjazJzlhIw7Wlro0e6nL-XgeaJkun3957Fv_uie6DvVBH8V7y64wIVQ64zLfA_a0EsGGQt3nWMQiXVTYBHIcIA-f0ssg9GUzLoqDlH-5idn_rdX1193qHR5it0A-JEIhU2WsWH8JP7irpfI4r4aXjN-lWmnZUbPn4IaSt70VBYtnwE6MlgVDP7fYX96VI0NFGiihTAq0UCXvOvMgzcAEwLoiNbbG4krBXEDR-gk40NWF8V3yTF7pt_5XltGmeQYrHMwmgLLdiKM7u1KiiPoa3fNUUnNDZPS5AQ0J5g70ASn8GAtENw5JMXyjsXFskQUITDLAFMyVPdgT8obB0FXzNjybdaQ]

- Hazardous Substance Fact Sheet. (0013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrOnKRaTZ_7GfwnJuqtKx9SYMKw3kfr3jY4KKmvbH9lFSXp-T211f84Dqh2nfy4jGcjU4lSEMZe1cWetlT3u6GsytnyBsxnPXghPpYHOuxYdmQt4f8fxHb9-Yb8zDrQx7JodJXH5xqrTcmrkhWED7TgjIgQlI=]

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbniWIymTVU9wcm-oLji0m-Z-B4RQcUWcDor-49DEgSlttPrjO3Xm3nazYMIQ3a3zKCsHkTLgHETG2LGksPRYMpVDKAa57x5POaL-xniaZZfFe9gS3OOWmLj80JqKLZbT7WdwvLlYyo2qam4FKeu2umoqmWG686oszXlh_mOiUV-Gi]

- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLSjnmmdtzy0MY8bO4uu4tBYjbCLYs-8fMz_l6nTfxDjLbMuFXNm3_jOxknBbznfpwm7RTOr--6ZjQAo8OK35miMySDBx0jdJ8c7JRQ_KOPgwpRM6Ty2d6h7x_D6hnUbD3-bVJGOVFnKVFEq3O]

- 1-Pyrrolidinecarbonyl chloride | C5H8ClNO | CID 70937. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6rE_nqHXFE1dLRe7c2PWMCr-F85Xg_TNdnI6RLVcMNjDhnW2o9yDBAZ7lLNbBIIZ2GhgqNpDr5uDg6MwwtYHFVlFibL-VLAKYyZbZBIjFJ845kVrGkX301U40cPXahFYEUxBtRHt_hGGcTIR_NNIaYBoC09IneL2tlcSo609x9_DqLw==]

- 1-Pyrrolidinecarbonyl chloride 97 1192-63-8. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY7yZ185MNdalve8JVvS6sCUKFKDHY7ef7JHYZJIMGzx6ZutosD0q-cxdb9XZCCHh-wjDkbq0gRfsAY3zA_CdCVe0bru_DfSsbD7jHKdDcVb71sD-_Zcm25ORkUPRotLxbehamk8lTzk_1WmkYseAQdhV19w==]

- 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5_Xl5B3jVvNNbEEMTfq-MVWkh655Z704Tht1-3MnGJR1taekK-Jf_XLb4NqGF8F-AnjRAKqN54aAlRl2o4krDUuYp0GKsLwrx_GSc6c5Is5rbPV6_o1dfwX-JA6ngMk7fLPHGl3Z41Gk9MV2tCpTmtcwm72mxZ37EWjzfkWUel8iA4zHCRZonb4N6-5jngiyl7AE7iqr7GA==]

- Cas no 1541965-20-1 (3-(methoxymethyl)pyrrolidine-1-carbonyl chloride). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXGwGWq2UdEtMAAb6_6i9W_opzuXOhNNyZwgx_njJ8p3eL_nfDebJ6ZnsU_UTsSYyCFQLcTLWcFee7JjO8z7WYvn66lGP2j1I_Op_zOEyblbI-DJn6T1uaNuD0xg0WZ5r4cwAkZph_SY5O]

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbEHaeLKBn0Urs_EgQZfOfoerqhDGbqS5fsMkE2DMC5Ly5ZM4KzlP75FQzS3JZOKtJLLjSbYPtEMzFQnI5t9Q6LX_K7DFtSITUc-uL-oSRScU98Aa6X9RAFtommwVaxwLr1c-amA==]

- 3-(Methoxymethyl)pyrrolidine. Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbtXCDWEdO0NSRP0NIOyabq6i73FGquEZVTF1MahK6sKpt_VvQblnIMZIjxwjhJCJgNa9IJ8GFIDl4agzdlwK5_vHpf9EbrEk5PP3xvvhD50qfoAYdutGiDn2Y_tQubqkeRw_qmJ_2]

- 3-(Methoxymethyl)-1-prolylpyrrolidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzLePr_RBGsny4x9tdqH3GkGL9UbUqUwiDHALsxyZQs4qli9jFky3giphFEuTwo3aPkO_GkI239T6TteTKY4kk8wFhJV3i2ORDnBgR489Npdlx6Tzr72Ro-OD1rmPoZUkqAhWSq9Q=]

- 1541965-20-1 CAS Manufactory. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfv5woQ8Vopsw4v9d63anI2g3ncO-pikQx-EXUndjMM9qykFDkDTJBn6Bp_qeoTFPgHGEfW8r-wSet0kSKgdTESrGphAXTBabW7Ro5x2OKVnrr5osr0fXb3ZLoU5FigdwcaU4mzoIor4BctxELc6ZBWBE4_kc=]

- 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwp7HuZhz--zOVSRMrhIo3ov5DtbUvBJzG58boHUFRKfts4VSI82-ZUpddLwbfW0THLKpzFiaryj7KR916Q0-ruxqde2y2S5g9wf47FH9ullOAtBU5EwgGqyksht_vclVaJ7_HS7Q_TAxEksrSdPsK8xRbrvPdAHFFlBc7kTuBup0=]

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaBemCoq4Mo7t5z-6ReLr-ALTQ9Ui-NWNCKm-uozQvzvxcgqNYvUUg7pqX6mweMaPmZJ_p-SzfTEyaoAHMISODXj4J0NMUG58_3aopaNYuHclwFxMKENtQsTKhP-zHaqZLDYYOg9pbjdGqC_6-aDVl_4aQ8gOcRMdSsnIasA7WJobl8OOTBblXCYpXtukxVwza-B5G0A==]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride [cymitquimica.com]

- 5. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]

- 6. chem960.com [chem960.com]

- 7. 936940-38-4 Cas No. | 3-(Methoxymethyl)pyrrolidine | Matrix Scientific [matrixscientific.com]

- 8. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Methoxymethyl)-1-prolylpyrrolidine | Benchchem [benchchem.com]

- 10. 1-Pyrrolidinecarbonyl chloride|lookchem [lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 13. 1-Pyrrolidinecarbonyl chloride | C5H8ClNO | CID 70937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-吡咯烷羰酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 17. carlroth.com [carlroth.com]

- 18. chemos.de [chemos.de]

(R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride vs (S)-enantiomer

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: (R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride vs. (S)-enantiomer: A Comparative Analysis of Synthesis, Characterization, and Application

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[3][4] When substituents are introduced onto the pyrrolidine ring, stereochemistry becomes a paramount consideration. The spatial orientation of these substituents dictates the molecule's interaction with chiral biological systems, often leading to dramatic differences in pharmacological activity, metabolic stability, and toxicity between enantiomers. This guide provides an in-depth technical analysis of the enantiomeric pair, (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride. We will explore the strategic considerations for their stereoselective synthesis, detailed protocols for analytical characterization and chiral separation, and the underlying rationale for selecting a specific enantiomer in the context of drug discovery.

The Primacy of Chirality: Physicochemical and Biological Implications

Enantiomers possess identical physical properties in an achiral environment, but their interaction with other chiral entities—such as biological receptors or enzymes—can differ significantly.[4] (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride are chiral synthons, valuable as building blocks for introducing a specific stereocenter into a larger molecule. The choice between the (R) and (S) form is a critical design element driven by the desired stereochemical outcome in the final active pharmaceutical ingredient (API).

The primary experimental value used to distinguish enantiomers is specific rotation, which measures the degree to which a chiral compound rotates plane-polarized light.[5][6] Enantiomers will rotate light to an equal magnitude but in opposite directions.

Table 1: Comparative Physicochemical Properties of Precursor Amines and Target Carbonyl Chlorides

| Property | (R)-3-(Methoxymethyl)pyrrolidine[7] | (S)-3-(Methoxymethyl)pyrrolidine | (R)-Carbonyl Chloride (Predicted) | (S)-Carbonyl Chloride (Predicted) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₇H₁₂ClNO₂ | C₇H₁₂ClNO₂ |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | 177.63 g/mol [8] | 177.63 g/mol |

| Appearance | Liquid (Predicted) | Liquid (Predicted) | Oil/Low-Melting Solid (Predicted) | Oil/Low-Melting Solid (Predicted) |

| Specific Rotation [α]D | Data not available | Data not available | Predicted (+) | Predicted (-) |

| Boiling Point | Not available | Not available | Not available | Not available |

| CAS Number | 955428-54-3 | 535924-74-4 | 1541965-20-1 (unspecified)[9] | 1541965-20-1 (unspecified) |

Note: Experimental data for the carbonyl chloride enantiomers is not widely available; properties are predicted based on the precursor amines and general chemical principles.

Stereoselective Synthesis: A Strategic Workflow

The most robust and common strategy for obtaining enantiomerically pure substituted pyrrolidines is through chiral pool synthesis, which begins with a readily available, inexpensive chiral starting material.[1][2] For the target molecules, (R)- and (S)-pyrrolidine-3-carboxylic acid are ideal precursors.[10][11][12] The synthesis can be logically divided into three main stages: reduction of the carboxylic acid, methylation of the resulting alcohol, and conversion of the secondary amine to the final carbonyl chloride.

Figure 1: Stereoselective synthetic workflow for (R) and (S) enantiomers.

Stage 1: Reduction of Carboxylic Acid to Primary Alcohol

The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. This requires a powerful reducing agent, typically a metal hydride.

Illustrative Protocol: Synthesis of (R)-3-(Hydroxymethyl)pyrrolidine

-

Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an inert nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous Tetrahydrofuran (THF) (200 mL).

-

Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve N-protected (e.g., Boc) (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C. The protection of the amine is crucial to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL) (Fieser workup).

-

Work-up and Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-protected (R)-3-(hydroxymethyl)pyrrolidine.

-

Deprotection: The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired product.

Stage 2: O-Methylation of the Primary Alcohol

The hydroxyl group is then converted to a methoxy ether. A common and effective method is the Williamson ether synthesis.

Illustrative Protocol: Synthesis of (R)-3-(Methoxymethyl)pyrrolidine

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve N-protected (R)-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF (150 mL).

-

Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor for completion by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification and Deprotection: Purify the crude product by column chromatography. The N-protecting group is then removed as described in Stage 1 to yield the target amine.

Stage 3: Carbonyl Chloride Formation

The final step is the conversion of the secondary amine of the pyrrolidine ring into a carbamoyl chloride. This is a highly reactive functional group used for subsequent coupling reactions. Phosgene is the classic reagent, but safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now standard.[13][14]

Illustrative Protocol: Synthesis of (R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

-

Reaction Setup: To a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane (DCM) (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-3-(methoxymethyl)pyrrolidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) in DCM (50 mL) dropwise over 1 hour.

-

Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. The reaction is typically rapid. Monitor by TLC (quenching an aliquot with methanol to form the stable methyl carbamate for analysis).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting carbamoyl chloride is often used immediately in the next step due to its sensitivity to moisture. If storage is necessary, it must be under strictly anhydrous conditions.

Analytical Characterization and Chiral Purity Assessment

Rigorous analytical control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product.

Structural Confirmation

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of the carbamoyl chloride will induce characteristic shifts in the protons and carbons adjacent to the nitrogen atom compared to the precursor amine.[3]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The formation of the carbonyl chloride is confirmed by the appearance of a strong absorption band typically in the region of 1750-1785 cm⁻¹.

Chiral High-Performance Liquid Chromatography (HPLC)

The most definitive method for determining the enantiomeric excess of the product is chiral HPLC.[15][16][17] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.

Figure 2: General workflow for chiral HPLC analysis.

Illustrative Protocol: Chiral HPLC Analysis

-

Rationale: The carbonyl chloride is too reactive for direct analysis. It is typically converted to a stable derivative, such as a urea or carbamate, by reacting it with a suitable achiral nucleophile (e.g., benzylamine or methanol) that contains a chromophore for UV detection.

-

Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating pyrrolidine derivatives.[18]

-

Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 254 nm for a benzoyl derivative).

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Table 2: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-form | 8.5 | 15000 | 1.0 |

| (R)-form | 10.2 | 1485000 | 99.0 |

| Result | Resolution (Rs) > 2.0 | % ee = 98.0% |

Application in Drug Discovery: The Rationale for Enantiomer Selection

(R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride are not therapeutic agents themselves but are key chiral building blocks. The choice of one enantiomer over the other is dictated by its ability to correctly orient pharmacophoric elements in the final drug molecule to achieve optimal binding with its biological target.

A plausible application for such a synthon is in the development of G-protein coupled receptor (GPCR) modulators, where precise ligand geometry is critical for activity. For instance, agonists for GPR119, a target for type 2 diabetes, often require specific stereochemistry to fit into the receptor's binding pocket and elicit a therapeutic response.[19]

Figure 3: Conceptual model of enantiomer-specific binding to a biological target.

In this conceptual model, a drug candidate is designed with three key pharmacophoric groups (A, B, C) that must interact with corresponding pockets (p1, p2, p3) in the target receptor. The (S)-pyrrolidine scaffold (the eutomer) correctly orients these groups, leading to high-affinity binding and the desired pharmacological effect. Conversely, the (R)-pyrrolidine scaffold (the distomer) places the groups in a suboptimal orientation, resulting in weak binding, no activity, or even off-target effects due to steric clashes or improper interactions. This fundamental principle of three-point binding underpins the rationale for developing single-enantiomer drugs.

Conclusion

While (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride may appear chemically similar, their stereochemical differences are profound from a pharmaceutical perspective. As chiral synthons, they offer drug developers precise control over the three-dimensional architecture of a final drug candidate. The selection between the (R) and (S) enantiomers is a critical, data-driven decision based on the stereochemical requirements of the biological target. The synthetic pathways, though requiring careful control of stereochemistry, rely on established and scalable chemical transformations. Paired with robust analytical methods like chiral HPLC, these building blocks enable the efficient and reliable production of enantiomerically pure active pharmaceutical ingredients, ultimately leading to safer and more effective medicines.

References

-

Feng Yin, Ainash Garifullina, and Fujie Tanaka. "Synthesis of pyrrolidine-‐3-‐carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-‐substituted enones." RSC Advances, 2013. Available at: [Link]

-

Feng Yin, Ainash Garifullina, & Fujie Tanaka. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 2017. Available at: [Link]

-

Bär, S., et al. "Late-stage oxidative C(sp3)–H methylation." Nature, 2020. Available at: [Link]

-

OIST. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106)." Available at: [Link]

-

Feng Yin, Ainash Garifullina, & Fujie Tanaka. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 2017. Available at: [Link]

-

Wikipedia. "Specific rotation." Available at: [Link]

-

ResearchGate. "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 2017. Available at: [Link]

-

Bobrov, M. A., et al. "Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl." Molecules, 2024. Available at: [Link]

-

Supporting Information. Available at: [Link]

- Google Patents. "WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders.

-

PubChem. "(R)-3-(Methoxymethyl)pyrrolidine." National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. "Optical Rotation, Optical Activity, and Specific Rotation." 2017. Available at: [Link]

- Google Patents. "US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Organic Chemistry Portal. "Pyrrolidine synthesis." Available at: [Link]

-

Kartika, R. "A decade review of triphosgene and its applications in organic reactions." Beilstein Journal of Organic Chemistry, 2020. Available at: [Link]

-

Phenomenex. "Chiral HPLC Separations." Available at: [Link]

- Google Patents. "CN1810787A - Prepn process of methyl pyrrolidine.

-

Chiralpedia. "Chiral HPLC separation: strategy and approaches." 2022. Available at: [Link]

-

Inam, F., et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Separations, 2023. Available at: [Link]

-

Matarashvili, I., et al. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie, 2007. Available at: [Link]

-

Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021. Available at: [Link]

-

PubChemLite. "3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (C7H12ClNO2)." Available at: [Link]

-

PubChemLite. "3-(methoxymethyl)pyrrolidine (C6H13NO)." Available at: [Link]

-

PubChem. "3-(Methoxymethyl)pyrrolidine." National Center for Biotechnology Information. Available at: [Link]

-

Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021. Available at: [Link]

-

Gatiatulin, A. K., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." International Journal of Molecular Sciences, 2024. Available at: [Link]

-

MDPI. "Synthesis of a New Chiral Pyrrolidine." 2010. Available at: [Link]

-

Gatiatulin, A. K., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, 2024. Available at: [Link]

-

Deadman, B. J., et al. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein Journal of Organic Chemistry, 2015. Available at: [Link]

-

Royal Society of Chemistry. "Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation." Chemical Science, 2017. Available at: [Link]

-

Cotarca, L., et al. "Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol." The Journal of Organic Chemistry, 1997. Available at: [Link]

- Google Patents. "KR100593629B1 - Method for preparing acid chloride using triphosgene.

-

ResearchGate. "Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1." The Journal of Organic Chemistry, 1997. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (C7H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders - Google Patents [patents.google.com]

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to 3-Substituted Pyrrolidine Scaffolds for Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in natural products, such as the essential amino acid proline, and its proven track record in approved pharmaceuticals have cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Unlike flat, aromatic systems that offer limited conformational diversity, the sp³-hybridized, non-planar nature of the pyrrolidine ring provides a three-dimensional framework essential for navigating the complex topography of biological targets.[1][3] This inherent three-dimensionality, characterized by a phenomenon known as "pseudorotation," allows the scaffold to present substituents in precise spatial vectors, dramatically influencing molecular recognition and pharmacological response.[3][4][5]

While substitution at any position on the pyrrolidine ring can modulate activity, the C3-position offers a particularly strategic vector for modification. It allows for the introduction of diverse functional groups that can serve as key pharmacophoric elements or as handles for further chemical elaboration, all while influencing the ring's conformational preference. This guide provides a technical overview of 3-substituted pyrrolidine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind stereoselective synthetic strategies, explore diverse medicinal applications with a focus on structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols.

Chapter 1: Strategic Advantages of the 3-Substituted Pyrrolidine Core

The utility of the pyrrolidine scaffold is fundamentally linked to its conformational flexibility. The ring is not flat but exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. A substituent at the C3-position significantly influences this equilibrium, favoring conformations that minimize steric strain. This control over the three-dimensional shape is a powerful tool for medicinal chemists to optimize ligand-receptor interactions.

For instance, a bulky substituent at C3 can lock the ring into a specific pucker, pre-organizing other parts of the molecule for optimal binding. This reduces the entropic penalty upon binding and can lead to a significant increase in potency and selectivity. The nitrogen atom adds another layer of utility, serving as a hydrogen bond acceptor or a point for N-alkylation to modulate physicochemical properties like solubility and basicity.[6]

Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation of pyrrolines.

Experimental Protocol: Synthesis of 1-Propyl-3-phenylpyrrolidine [7][8]

-

Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (318 mg, 1.5 mmol).

-

Reagent Addition: Add iodobenzene (1.0 mmol), followed by N-propyl-2-pyrroline (1.2 mmol).

-

Solvent and Reaction: Add anhydrous toluene (2 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired 3-aryl pyrrolidine product.

Asymmetric [3+2] Cycloadditions

The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring de novo. [9]This atom-economical reaction can generate multiple stereocenters in a single step. [10]The use of chiral catalysts or auxiliaries enables highly diastereoselective and enantioselective transformations, providing access to optically pure, densely functionalized pyrrolidines. [10][11] Experimental Protocol: Asymmetric Organocatalytic [3+2] Cycloaddition [11]

-

Catalyst and Reagent Preparation: In a dry vial, dissolve the secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%) in an anhydrous solvent such as dichloromethane (2 mL) at room temperature.

-

Addition of Starting Materials: Add the α,β-unsaturated aldehyde (1.2 mmol) to the catalyst solution. Stir for 5 minutes. Then, add the imine precursor (e.g., an N-benzylglycinate ester, 1.0 mmol).

-

Reaction: Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 8-24 hours.

-

Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized, enantioenriched pyrrolidine.

Chapter 3: Medicinal Chemistry Applications and SAR

The 3-substituted pyrrolidine scaffold is featured in a vast array of pharmacologically active agents, demonstrating its versatility across multiple therapeutic areas. [1][12][13]Strategic modification at the C3 position is often the key to achieving high potency and selectivity.

Central Nervous System (CNS) Agents

As mentioned, 3-aryl pyrrolidines are prominent scaffolds for CNS-active compounds. They can be potent and selective ligands for dopamine and serotonin receptors, which are critical targets for treating depression, schizophrenia, and Parkinson's disease. [7][8]The nature and substitution pattern of the C3-aryl ring directly modulate receptor affinity and functional activity (agonist vs. antagonist).

| Compound Scaffold | C3-Aryl Substituent | Target Affinity (Ki, nM) | Reference |

| 1-Propyl-3-aryl-pyrrolidine | Phenyl | Dopamine D₂: ~50 nM | [7] |

| 1-Propyl-3-aryl-pyrrolidine | 4-Fluorophenyl | Dopamine D₂: ~35 nM | [7] |

| 1-Propyl-3-aryl-pyrrolidine | 3-Methoxyphenyl | Serotonin 5-HT₂A: ~20 nM | [8] |

| 1-Propyl-3-aryl-pyrrolidine | 2-Naphthyl | Dopamine D₃: ~15 nM | [8] |

Note: The affinity values are illustrative, based on data reported in the literature, and serve to demonstrate SAR trends.

Anticancer Agents

Numerous pyrrolidine derivatives have shown potent anticancer activity. [14][15]For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), targets relevant in breast cancer. [3]In many of these compounds, the C3-substituent is part of a larger pharmacophore that engages in critical interactions within the target's binding site. Halogen substitution on the pyrrolidine or its appendages has been noted to increase cytotoxic activity in certain series. [12]

Caption: A general pharmacophore model for a 3-substituted pyrrolidine anticancer agent.

Enzyme Inhibitors

The pyrrolidine scaffold is adept at mimicking natural substrates or transition states of enzymes. Polyhydroxylated pyrrolidines, known as aza-sugars, are effective inhibitors of carbohydrate-processing enzymes like α-glucosidase, making them valuable for treating metabolic diseases such as diabetes. [3]Furthermore, pyrrolidine sulfonamide derivatives have been synthesized as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy. [12]For instance, a derivative with a 4-trifluorophenyl substitution on a linked oxadiazole group showed an IC₅₀ of 11.32 µM against the DPP-IV enzyme. [12]

Chapter 4: Advanced Concepts - Bioisosterism

Bioisosterism is a powerful drug design strategy where a part of a molecule is replaced by a structurally distinct group to improve properties without losing the desired biological activity. [16]The pyrrolidine ring is frequently involved in this strategy.

-

As a Bioisostere: The pyrrolidine ring, particularly as part of the proline structure, can be replaced by other cyclic or acyclic groups to alter conformational rigidity or metabolic stability. [17]For example, replacing a proline residue in a peptide with a more rigid bicyclic analog like hexahydro-1H-pyrrolizine-2-carboxylic acid can lock the peptide backbone into a bioactive conformation. [18]* Replacement of Other Groups: Conversely, the pyrrolidine ring can be introduced as a bioisosteric replacement for other groups. For example, it can replace a phenyl ring to increase sp³ character, improve solubility, and provide novel vectors for substitution, a strategy increasingly used to escape "flatland" in medicinal chemistry. Iterative bioisosteric replacements involving the pyrrolidine core have led to superior clinical candidates. [19]

Conclusion and Future Outlook

The 3-substituted pyrrolidine scaffold is a testament to the power of three-dimensional thinking in drug design. Its conformational flexibility, coupled with the strategic placement of substituents, provides a robust platform for developing potent and selective therapeutic agents. The continued evolution of synthetic methodologies, particularly in asymmetric catalysis and late-stage C-H functionalization, promises to expand the accessible chemical space around this remarkable core. Future research will undoubtedly leverage these advanced techniques to create novel pyrrolidine-based medicines with improved efficacy and safety profiles, ensuring that this versatile scaffold remains a mainstay in the medicinal chemist's toolbox for years to come.

References

-

Akay, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Akay, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC, [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

Wang, W., et al. (2011). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 47(31), 8919-8921. [Link]

-

Reddy, R. P., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 13(19), 5020-5023. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]

-

Tindall, D. J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3957-3961. [Link]

-

Sukhorukov, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]

-

Davis, F. A., et al. (2006). Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. Organic Letters, 8(12), 2443-2446. [Link]

-

St-Cyr, D., & Arndtsen, B. A. (2011). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 13(9), 2286-2289. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐Aryl Pyrrolidine Derivatives. ResearchGate. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7585-7590. [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. (n.d.). LinkedIn. [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

-

Concellón, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2235. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Duncia, J. V., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f]t[1][3][12]riazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5225. [Link]

-

Dong, M., et al. (2025). Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents. European Journal of Medicinal Chemistry, 285, 118410. [Link]

-

Sukhorukov, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

ACS Publications. (2024). Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes: Access to Chromeno[4,3-b]pyrrolidines. ACS Omega. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Lévesque, F., & Gribble, G. W. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(7), 3439-3507. [Link]

-

Al-Ostoot, F. H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8164. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

-

Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry, 128, 106069. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

O'Hagan, D. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(1), 1-5. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. baranlab.org [baranlab.org]

The Strategic Deployment of Methoxymethyl (MOM)-Protected Pyrrolidines in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products attests to its significance.[3][4] The inherent three-dimensionality of the sp³-rich pyrrolidine framework allows for the precise spatial orientation of substituents, enabling a nuanced exploration of chemical space and fostering specific, high-affinity interactions with biological targets.[1][5] The strategic introduction of protecting groups is a critical facet of harnessing the synthetic potential of the pyrrolidine core, with the methoxymethyl (MOM) ether emerging as a particularly versatile tool for the protection of both hydroxyl and amine functionalities.

This technical guide provides a comprehensive exploration of methoxymethyl-protected pyrrolidine building blocks, offering field-proven insights into their synthesis, strategic application, and deprotection. We will delve into the underlying chemical principles that govern their reactivity and provide detailed, actionable protocols for their manipulation in the laboratory.

The Pyrrolidine Scaffold: A Privileged Motif in Pharmacology

The pyrrolidine nucleus is a recurring structural motif in a vast array of pharmacologically active agents, spanning therapeutic areas from antiviral and anticancer to central nervous system disorders.[4][6][7] Its utility stems from several key features:

-

Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with a unique pharmacological profile.[5]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often leading to improved aqueous solubility and other desirable pharmacokinetic properties.

-

Metabolic Stability: The saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to its aromatic counterpart, pyrrole.

The strategic incorporation of functional groups onto the pyrrolidine scaffold is paramount in drug design. Protecting group chemistry, therefore, plays a pivotal role in the multi-step synthesis of complex, pyrrolidine-containing drug candidates.

Synthesis of MOM-Protected Pyrrolidine Building Blocks

The methoxymethyl (MOM) group serves as a robust and reliable protecting group for both hydroxyl and amine functionalities. Its installation is typically straightforward, and its stability to a wide range of reaction conditions, including strongly basic and organometallic reagents, makes it an attractive choice in complex synthetic campaigns.

O-Protection: The Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP)

A quintessential example of an O-MOM protected pyrrolidine building block is (S)-2-(methoxymethyl)pyrrolidine, often referred to as SMP. This chiral auxiliary and synthetic intermediate is readily prepared from the naturally abundant amino acid, (S)-proline. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by methylation of the hydroxyl group.

Diagram 1: Synthetic Pathway to (S)-2-(Methoxymethyl)pyrrolidine

Caption: General synthetic scheme for the preparation of (S)-2-(Methoxymethyl)pyrrolidine from (S)-Proline.

Detailed Experimental Protocol: Synthesis of (S)-(+)-2-Methoxymethylpyrrolidine

This procedure is adapted from a robust and well-established protocol.

Step 1: Preparation of (S)-(+)-2-Hydroxymethylpyrrolidine ((S)-Prolinol)

-

In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-proline in an appropriate alcohol solvent (e.g., methanol or ethanol).

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux until esterification is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid. Remove the solvent under reduced pressure.

-

The crude ester is then slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C.

-

After the addition is complete, the reaction is carefully warmed to room temperature and then refluxed until the reduction is complete.

-

The reaction is quenched by the sequential addition of water and an aqueous base solution. The resulting solids are filtered, and the filtrate is concentrated to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: O-Methylation to (S)-(+)-2-Methoxymethylpyrrolidine

-

To a solution of (S)-prolinol in a dry, aprotic solvent such as THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Cool the resulting alkoxide solution back to 0 °C and add chloromethyl methyl ether (MOM-Cl) dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude (S)-2-(methoxymethyl)pyrrolidine is then purified by vacuum distillation.

N-Protection: Synthesis of N-Methoxymethyl Pyrrolidine

The protection of the pyrrolidine nitrogen with a MOM group proceeds under similar principles, employing a non-nucleophilic base to facilitate the reaction with MOM-Cl.[5]

Diagram 2: N-MOM Protection of Pyrrolidine

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Interplay of Solubility and Lipophilicity in 3-(Methoxymethyl)pyrrolidine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(methoxymethyl)pyrrolidine scaffold is a significant structural motif in modern medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties.[1] This technical guide provides an in-depth analysis of two critical molecular properties—aqueous solubility and lipophilicity—in the context of 3-(methoxymethyl)pyrrolidine derivatives. A comprehensive understanding and strategic modulation of these characteristics are paramount for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), thereby enhancing the probability of clinical success.[2] This document will explore the theoretical underpinnings of these properties, detail robust experimental and in silico methodologies for their determination, and discuss the structure-property relationships that govern their modulation.

Introduction: The Strategic Importance of Physicochemical Properties

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant attrition rate attributed to suboptimal pharmacokinetic profiles.[3][4] Among the myriad of physicochemical parameters that dictate a molecule's behavior in a biological system, aqueous solubility and lipophilicity stand out as fundamental determinants of success.[5] Poor aqueous solubility can lead to low bioavailability and erratic absorption, while inappropriate lipophilicity can result in poor distribution, rapid metabolism, or off-target toxicity.[2][5]

The 3-(methoxymethyl)pyrrolidine core has emerged as a "privileged scaffold" in drug design, valued for its three-dimensional character and its capacity for forming key interactions with biological targets.[1] Derivatives of this scaffold are being investigated for a wide range of therapeutic applications, including treatments for central nervous system (CNS) disorders.[6] For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is a critical requirement, a process heavily influenced by the molecule's lipophilicity.[7][8] This guide will provide the necessary framework for researchers to rationally design and evaluate 3-(methoxymethyl)pyrrolidine derivatives with optimized solubility and lipophilicity profiles.

Foundational Concepts: Solubility and Lipophilicity in Drug Action

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in an aqueous medium at a given temperature and pressure.[9] For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption.[5] Insufficient solubility is a major hurdle in drug development, often leading to incomplete absorption and low, variable bioavailability.[5][10]

The structural features of 3-(methoxymethyl)pyrrolidine derivatives, such as the presence of the nitrogen atom in the pyrrolidine ring and the oxygen atom in the methoxymethyl group, can influence their aqueous solubility. These heteroatoms can participate in hydrogen bonding with water molecules, enhancing solubility. However, the overall carbon scaffold contributes to the molecule's hydrophobicity. Modifications to the pyrrolidine ring or the methoxymethyl group, as well as the introduction of various substituents, will significantly impact the overall solubility.

Lipophilicity: A Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][11] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (log P).[12][13] For ionizable compounds, the distribution coefficient (log D) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[]

While a certain degree of lipophilicity is necessary for a drug to permeate biological membranes, excessive lipophilicity can be detrimental.[5][15] Highly lipophilic compounds often exhibit poor aqueous solubility, increased metabolic clearance, and a higher propensity for off-target binding and toxicity.[2][5] For CNS drug candidates, a delicate balance is required; the molecule must be sufficiently lipophilic to cross the blood-brain barrier but not so lipophilic that it becomes sequestered in lipid tissues or rapidly metabolized.[7][11]

A key guideline in drug discovery is Lipinski's Rule of Five, which suggests that orally active drugs generally have a log P value not greater than five.[3][15][16] For CNS-targeting drugs, an optimal log P value is often considered to be around 2.[11]

Structure-Property Relationships of 3-(Methoxymethyl)pyrrolidine Derivatives

The solubility and lipophilicity of 3-(methoxymethyl)pyrrolidine derivatives can be fine-tuned through strategic structural modifications. Understanding these structure-property relationships is crucial for rational drug design.

Impact of the Pyrrolidine Ring and N-Substitution

The pyrrolidine ring itself is a relatively polar moiety due to the presence of the secondary amine. This nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, contributing positively to aqueous solubility.

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen has a profound effect on both solubility and lipophilicity.[17][18]

-

Alkyl Chains: Increasing the length of an alkyl substituent will generally increase lipophilicity and decrease aqueous solubility.

-

Polar Groups: Introducing polar functional groups (e.g., hydroxyl, carboxyl, or additional amine groups) to the N-substituent can significantly enhance aqueous solubility and reduce lipophilicity.

-

Aromatic Rings: Aryl substituents on the nitrogen will increase lipophilicity. The electronic nature and substitution pattern of the aromatic ring can further modulate these properties.[19]

Influence of the 3-(Methoxymethyl) Group